![molecular formula C20H19N3O4S B2495936 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide CAS No. 1428378-58-8](/img/structure/B2495936.png)
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide
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Overview
Description
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications
- In a recent study, a series of phenyl-isoxazole–carboxamide derivatives were synthesized, including our compound of interest .
- To enhance its efficacy, a nano-emulgel formulation was developed, reducing the IC50 to 0.039 µM .
- Specifically, compound 2e emerged as a potential anti-melanoma agent, making it a promising candidate for further investigation .
- Researchers employed a self-emulsifying technique to create a nano-emulgel for compound 2e, resulting in improved cellular permeability and efficacy .
Anticancer Properties
Antifibrotic Activity
Melanoma Treatment
Nano-Emulgel Strategy
Chemical Synthesis and Characterization
Column Chromatography Purification
Mechanism of Action
Target of Action
Similar compounds have been found to target cancer cells, particularly melanoma cells .
Mode of Action
It is known that similar compounds interact with their targets by inhibiting cell growth and proliferation . This is achieved through the disruption of essential cellular processes, leading to cell death .
Biochemical Pathways
It is likely that the compound interferes with the pathways involved in cell growth and proliferation, leading to the death of cancer cells .
Pharmacokinetics
It is known that similar compounds have been designed to improve cellular permeability, which would enhance their bioavailability .
Result of Action
The compound has been found to have potent to moderate activities against certain cancer cell lines, including B16F1, Colo205, and HepG2 . The most active compound in the series was found to have an IC50 of 0.079 µM against B16F1, which is comparable to the standard drug Doxorubicin .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14-18(13-21-27-14)20(24)22-16-10-9-15-6-5-11-23(19(15)12-16)28(25,26)17-7-3-2-4-8-17/h2-4,7-10,12-13H,5-6,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAKJYIHWKCBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.